2-Fluoro-2-(4-fluorophenyl)butan-1-amine
Overview
Description
2-Fluoro-2-(4-fluorophenyl)butan-1-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a fluorine atom on the butan-1-amine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(4-fluorophenyl)butan-1-amine typically involves the following steps:
Bromination: The starting material, 4-fluorobenzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromofluorobenzene.
Grignard Reaction: The brominated compound is then reacted with magnesium to form the Grignard reagent, 4-fluorophenylmagnesium bromide.
Reaction with Ethyl Chloroformate: The Grignard reagent is reacted with ethyl chloroformate to form the corresponding ester.
Hydrolysis and Reduction: The ester undergoes hydrolysis to yield the carboxylic acid, which is then reduced to the primary amine using appropriate reducing agents.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and automated synthesis platforms can be employed to streamline the production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the fluorine atoms with other substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amides, alcohols, and other reduced forms.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
2-Fluoro-2-(4-fluorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorination on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with enhanced properties due to fluorination.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(4-fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
2-Fluoro-2-(3-fluorophenyl)butan-1-amine: Similar structure with fluorine at a different position on the phenyl ring.
2-Fluoro-2-(2-fluorophenyl)butan-1-amine: Similar structure with fluorine at a different position on the phenyl ring.
2,2,6,6-Tetrafluorobutan-1-amine: Similar structure with additional fluorine atoms on the butane chain.
Uniqueness: 2-Fluoro-2-(4-fluorophenyl)butan-1-amine is unique due to the specific positioning of fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at both the phenyl ring and the butane chain provides distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZBUPRCHRAKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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